molecular formula C22H26O6 B611414 Tofogliflozin CAS No. 903565-83-3

Tofogliflozin

Cat. No. B611414
M. Wt: 386.444
InChI Key: VWVKUNOPTJGDOB-BDHVOXNPSA-N
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Description

Tofogliflozin (also known as CSG452) is an experimental drug for the treatment of diabetes mellitus . It is being developed by Chugai Pharma in collaboration with Kowa and Sanofi . Tofogliflozin is an inhibitor of subtype 2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney .


Synthesis Analysis

Several synthetic strategies have been used for manufacturing SGLT2 inhibitors like Tofogliflozin . A scalable synthesis of Tofogliflozin has been reported, which includes a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Molecular Structure Analysis

Tofogliflozin has a molecular formula of C22H26O6 . Its molecular weight is 386.44 g/mol .


Physical And Chemical Properties Analysis

Tofogliflozin has a chemical formula of C22H26O6 and a molecular weight of 386.44 g/mol . More specific physical and chemical properties may be found in its Certificate of Analysis .

Scientific Research Applications

1. Tofogliflozin's Role in Diabetes Management

Tofogliflozin, a highly selective sodium-glucose cotransporter 2 inhibitor, is primarily researched for its effectiveness in managing type 2 diabetes mellitus. Studies have consistently shown its efficacy in improving glycemic control, reducing body weight, and enhancing urinary glucose excretion in diabetic patients (Utsunomiya et al., 2020), (Y. Terauchi et al., 2019).

2. Impact on Body Weight and Composition

Research has demonstrated that tofogliflozin can significantly reduce body weight and fat mass, primarily by inducing urinary glucose excretion and shifting metabolism from carbohydrate oxidation to fatty acid oxidation. This effect has been observed in both diabetic and obese animal models, suggesting potential applications beyond diabetes treatment (M. Suzuki et al., 2014).

3. Effects on Cardiovascular Health

Tofogliflozin has shown promise in improving cardiovascular health markers in diabetic patients. It has been found to attenuate the progression of arterial stiffness, as indicated by measurements like brachial-ankle pulse wave velocity. These findings suggest a potential role in preventing cardiovascular complications associated with diabetes (N. Katakami et al., 2021).

4. Pharmacokinetics and Interaction with Other Drugs

Studies on the pharmacokinetics of tofogliflozin reveal its rapid absorption and elimination, with no significant food effect on its absorption. Importantly, tofogliflozin does not interact significantly with other common anti-diabetes medications, indicating its suitability for use in combination therapies (S. Ikeda et al., 2018), (N. Kasahara et al., 2015).

Safety And Hazards

Tofogliflozin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKUNOPTJGDOB-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238097
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofogliflozin

CAS RN

903565-83-3
Record name Tofogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903565-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFOGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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